molecular formula C14H12IN B12455083 5-Allyl-2-(4-iodo-phenyl)-pyridine

5-Allyl-2-(4-iodo-phenyl)-pyridine

Cat. No.: B12455083
M. Wt: 321.16 g/mol
InChI Key: ZLQFZMOSAAVPDG-UHFFFAOYSA-N
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Description

2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring. The prop-2-en-1-yl group is attached to the pyridine ring, making this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 2-bromo-5-(prop-2-en-1-yl)pyridine.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the carbon-carbon bond between the phenyl and pyridine rings.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Industrial Production Methods

In an industrial setting, the production of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 2-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-5-(prop-2-en-1-yl)pyridine
  • 2-(4-chlorophenyl)-5-(prop-2-en-1-yl)pyridine
  • 2-(4-fluorophenyl)-5-(prop-2-en-1-yl)pyridine

Uniqueness

2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties.

Properties

Molecular Formula

C14H12IN

Molecular Weight

321.16 g/mol

IUPAC Name

2-(4-iodophenyl)-5-prop-2-enylpyridine

InChI

InChI=1S/C14H12IN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h2,4-10H,1,3H2

InChI Key

ZLQFZMOSAAVPDG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

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